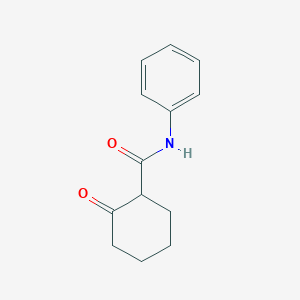

2-Oxo-N-phenylcyclohexanecarboxamide

Description

Significance in Organic Synthesis and Chemical Research

α-Keto amides are recognized as crucial building blocks and intermediates in a wide array of chemical transformations. rsc.orgchemrxiv.org Their structure possesses multiple reactive centers, including electrophilic and nucleophilic sites, making them versatile substrates for constructing complex cyclic and acyclic molecules. rsc.org Synthetic chemists have developed numerous methods for their preparation, including the oxidation of α-hydroxy acids, the oxidative amidation of diazo compounds, and the coupling of α-keto acids with amines. organic-chemistry.orgacs.org

These compounds serve as precursors for synthesizing valuable heterocycles like β-lactams and oxazolidinones. chemrxiv.org Their reactivity allows them to participate in significant reactions such as Michael additions, Mannich reactions, and Pictet-Spengler reactions. chemrxiv.org The development of catalytic methods, particularly using metals like copper and palladium, has greatly expanded the toolkit for synthesizing α-keto amides from readily available starting materials like alkynes, acetophenones, and α-azido ketones. nih.govchemrxiv.org

From a medicinal chemistry perspective, the α-keto amide moiety is considered a "privileged structure." nih.gov It is found in numerous natural products with significant biological activities, such as the immunosuppressants FK-506 and rapamycin. nih.gov Furthermore, this functional group is a key feature in several FDA-approved drugs, including the antiviral agents boceprevir (B1684563) and telaprevir. chemrxiv.orgacs.org Compared to related functional groups, α-keto amides often exhibit improved metabolic stability and membrane permeability, making them attractive for drug design. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-N-phenylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYPYRDPROZQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340388 | |

| Record name | 2-Oxo-N-phenylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51089-06-6 | |

| Record name | 2-Oxo-N-phenylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Formation of 2 Oxo N Phenylcyclohexanecarboxamide and Analogues

Reaction Mechanism Elucidation in Enamine Chemistry

The initial step is the formation of an enamine from cyclohexanone (B45756) and a secondary amine, such as pyrrolidine (B122466) or morpholine. ddugu.ac.inmasterorganicchemistry.com This reaction is typically acid-catalyzed, commencing with the protonation of the carbonyl oxygen to enhance its electrophilicity. masterorganicchemistry.com The secondary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. ddugu.ac.in Following a proton transfer, the hydroxyl group is protonated to form a good leaving group (H₂O). masterorganicchemistry.com The lone pair of electrons on the nitrogen then facilitates the elimination of water, generating a positively charged iminium ion. Finally, a base (often another molecule of the amine) abstracts an α-proton, leading to the formation of the C=C double bond of the enamine. ddugu.ac.inmasterorganicchemistry.com

The resulting enamine possesses a nucleophilic α-carbon due to the electron-donating effect of the nitrogen atom's lone pair, which is evident in its resonance structures. chemistrysteps.com This nucleophilic carbon can then attack an acylating agent. For the synthesis of 2-Oxo-N-phenylcyclohexanecarboxamide, a suitable electrophile would be phenyl isocyanate or a derivative of benzoyl chloride. The reaction, specifically an acylation, involves the nucleophilic attack of the enamine's α-carbon on the electrophilic acylating agent. cambridge.orgchemistrysteps.com This forms a new C-C bond and generates a new iminium salt intermediate.

The final stage is the hydrolysis of this iminium salt, which regenerates the ketone functionality. mychemblog.com Treatment with aqueous acid facilitates the addition of water to the iminium carbon, ultimately leading to the expulsion of the secondary amine and the formation of the final α-keto amide product. chemistrysteps.commasterorganicchemistry.com

Exploration of Transition States and Intermediates in Amide Synthesis

The formation of this compound involves two key bond formations: the C-C bond at the α-position of the cyclohexanone ring and the N-C amide bond. The mechanistic pathways are characterized by distinct intermediates and transition states.

In the context of the Stork enamine acylation, several key intermediates are formed sequentially. ddugu.ac.inmasterorganicchemistry.com

Carbinolamine Intermediate: Formed from the initial nucleophilic addition of the secondary amine to the cyclohexanone carbonyl group. ddugu.ac.in

Iminium Ion Intermediate: Generated upon the acid-catalyzed dehydration of the carbinolamine. ddugu.ac.inmasterorganicchemistry.com

Enamine: The neutral, nucleophilic species formed by deprotonation of the iminium ion. ddugu.ac.in

Acylated Iminium Salt: The intermediate resulting from the C-acylation of the enamine. This species is the direct precursor to the final product upon hydrolysis. chemistrysteps.com

Alternatively, direct amide formation between a carboxylic acid precursor (2-oxocyclohexanecarboxylic acid) and an amine (aniline) typically proceeds through the activation of the carboxylic acid. Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), the reaction involves a tetrahedral intermediate formed upon nucleophilic attack by the amine on the activated carbonyl carbon. nih.gov The stability and breakdown of this tetrahedral intermediate are critical in determining the reaction's success. The transition state for this step is influenced by the nature of the activating group and the nucleophilicity of the amine.

The table below summarizes the key intermediates in the Stork enamine pathway for the synthesis of the target compound.

| Step | Intermediate Name | General Structure | Role |

| 1 | Carbinolamine | R₂C(OH)NR'₂ | Product of amine addition to ketone |

| 2 | Iminium Ion | [R₂C=NR'₂]⁺ | Electrophilic species prior to enamine formation |

| 3 | Enamine | R₂C=CR-NR'₂ | Key nucleophile for C-C bond formation |

| 4 | Acylated Iminium Salt | [R₂C(COR'')=NR'₂]⁺ | Product of acylation, precursor to final ketone |

Role of Catalysts and Reagents in Stereochemical Control and Regioselectivity

Catalysts and reagents play a pivotal role in directing the outcome of the synthesis of substituted cyclohexanones. In enamine chemistry, the choice of the secondary amine can influence the regioselectivity of enamine formation when using an unsymmetrical ketone. For 2-substituted cyclohexanones, the less substituted enamine is generally formed to minimize steric interactions. This regioselectivity is crucial for ensuring the acylation occurs at the desired α-position. Acid catalysts, such as p-toluenesulfonic acid (TsOH), are often employed to accelerate the dehydration step in enamine formation. ddugu.ac.in

In direct amidation reactions, catalysts are essential for activating the carboxylic acid. Boronic acids have been investigated as organocatalysts that facilitate direct amide bond formation under mild conditions, proceeding through an intermediate that activates the carboxylic acid toward nucleophilic attack. organic-chemistry.org For achieving stereocontrol, particularly in the synthesis of chiral analogues, asymmetric catalysts are employed. For instance, enantioenriched amino alcohol-based catalysts can direct the addition of organozinc reagents to aldehydes with high enantioselectivity, a principle that can be extended to the synthesis of chiral α-keto amides. nih.gov

The choice of acylating agent is also critical. While acid chlorides are common, isocyanates like phenyl isocyanate provide a direct route to N-phenyl amides. The reactivity of these agents dictates the reaction conditions required for efficient acylation of the enamine intermediate.

Radical Reaction Pathways in Amide Synthesis

While polar, ionic mechanisms are most common for the synthesis of α-keto amides, radical-based pathways offer alternative approaches. The synthesis of amides through radical mechanisms has been achieved via methods like the silver-catalyzed decarboxylative cross-coupling of carboxylic acids and isocyanides. acs.org This process involves the generation of a carbon-centered radical from a carboxylic acid precursor, which then engages with the isocyanide.

For the synthesis of α-ketoamides specifically, an electrochemical approach has been developed involving the decarboxylative acylation of isocyanides using α-ketoacids as the acyl source. acs.org Another metal-free strategy involves the generation of α-ketoamides from ethylarenes and amines through a multiple oxidation protocol mediated by I₂-pyridine-TBHP, which likely involves radical intermediates. nih.gov Although less conventional for the specific target of this compound, these radical pathways represent a mechanistically distinct and expanding area of amide synthesis. acs.org

Hydrolytic Mechanisms in α-Keto Amide Production

Hydrolysis is a key mechanistic step in several synthetic routes to this compound. In the Stork enamine synthesis, the final step is the hydrolysis of the acylated iminium salt intermediate. mychemblog.comchemistrysteps.com This process is the reverse of imine formation and is typically conducted in the presence of aqueous acid. masterorganicchemistry.com The mechanism begins with the protonation of the enamine at the α-carbon, or the direct attack of water on the iminium ion. masterorganicchemistry.com Attack by water on the electrophilic carbon of the iminium ion forms a carbinolamine-like intermediate. Subsequent proton transfers lead to the protonation of the nitrogen atom, turning it into a good leaving group. Elimination of the neutral secondary amine regenerates the carbonyl group, yielding the final α-keto amide product. masterorganicchemistry.commasterorganicchemistry.com

Alternative hydrolytic strategies exist for producing α-keto amides. For example, α-ketoacids can be produced from the hydrolysis of cyanohydrin precursors, which are then oxidized to the ketoacid and coupled with an amine. youtube.com Another method involves the selective hydrolysis of α-oxo ketene (B1206846) N,S-acetals, where reaction conditions (acidic vs. basic) can be tuned to produce either β-keto thioesters or β-keto amides. researchgate.net

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements provide another mechanistic avenue for amide synthesis. The Beckmann rearrangement is a classic example, converting an oxime into an amide or lactam, typically under acidic conditions. organic-chemistry.orgwikipedia.org This reaction begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group, which attacks the nitrogen atom as water is expelled. organic-chemistry.orgwikipedia.org This rearrangement forms a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting species yields the final amide. masterorganicchemistry.com

For the synthesis of an N-phenyl amide from a cyclohexanone derivative, one could envision a Beckmann rearrangement of a suitably substituted cyclohexanone oxime. The archetypal rearrangement of cyclohexanone oxime itself famously yields ε-caprolactam, the monomer for Nylon 6. researchgate.netwikipedia.org However, the rearrangement of an unsymmetrical ketoxime, such as one derived from 2-phenylcyclohexanone, can proceed with high selectivity, where the more substituted carbon group migrates. acs.org By designing a specific oxime precursor, a rearrangement could potentially be directed to form a ring-opened N-phenyl amide structure, representing a mechanistically distinct alternative to condensation-based approaches. Other rearrangements, such as the catalyst-free dearomative rearrangement of o-nitrophenyl alkynes, have also been developed to produce complex, amide-containing polycyclic systems. nih.govnih.gov

Chemical Reactivity and Advanced Transformations of 2 Oxo N Phenylcyclohexanecarboxamide

Electrophilic and Nucleophilic Character of the α-Keto Amide Moiety

The α-keto amide group is a privileged motif in synthetic and medicinal chemistry, largely due to its rich and tunable electronic character. rsc.orgnih.govresearchgate.net This functional group possesses multiple reactive centers that exhibit both electrophilic and nucleophilic properties. rsc.orgresearchgate.net The two adjacent carbonyl carbons are electrophilic sites, susceptible to attack by nucleophiles. Conversely, the nitrogen atom and the oxygen atoms of the carbonyl groups can act as nucleophilic centers or hydrogen bond acceptors. nih.gov

Computational studies have shown that the α-ketoamide moiety typically adopts a planar conformation where the nitrogen atom is on the same plane as the two trans-disposed carbonyl groups. nih.gov The amide carbon-nitrogen bond in s-trans α-ketoamides is slightly shorter than in classical amides, which suggests the amide is substituted by an electron-withdrawing carbonyl group. nih.gov This electronic feature is central to its reactivity.

The α-ketoamide can be exploited in two primary ways in molecular design:

As a nonelectrophilic moiety: It can modulate the conformation of a molecule, conferring rigidity or flexibility, and establish hydrogen bonds with biological targets. nih.gov

As an electrophilic moiety: The carbonyl group can react covalently with catalytic residues, such as serine or cysteine, in enzyme active sites. nih.gov

This dual character makes α-keto amides like 2-Oxo-N-phenylcyclohexanecarboxamide versatile intermediates for creating complex molecular architectures. rsc.org

Functionalization Reactions of Acyclic and Cyclic α-Keto Amides

The reactivity of the α-keto amide core allows for extensive functionalization, leading to a wide array of synthetically valuable products. These transformations can be systematically categorized based on the number of functionalizations applied to the molecule.

Mono-, Dual, and Triple Functionalization Strategies

Research into the reactivity of α-keto amides has led to the development of strategies for mono-, dual-, and even triple functionalization. rsc.orgresearchgate.net These strategies leverage the multiple reactive sites within the α-keto amide structure to introduce new atoms and functional groups in a controlled manner.

| Functionalization Strategy | Description |

| Mono-functionalization | Involves the reaction at a single reactive site of the α-keto amide. This is the most straightforward approach, often targeting one of the electrophilic carbonyl carbons or the nucleophilic nitrogen. rsc.orgresearchgate.net |

| Dual-functionalization | Entails the simultaneous or sequential reaction at two distinct sites within the molecule. This allows for the construction of more complex structures in fewer steps. rsc.orgresearchgate.net |

| Triple-functionalization | A more advanced strategy that modifies three reactive centers of the α-keto amide, enabling rapid increases in molecular complexity. rsc.orgresearchgate.net |

These functionalization strategies have been demonstrated extensively since 1992, highlighting the enduring utility of α-keto amides as key intermediates for synthesizing heterocycles, building blocks, and biologically active molecules. rsc.org

Formation of Carbon-Carbon, Carbon-Oxygen, Carbon-Nitrogen, and Carbon-Hydrogen Bonds

The functionalization of α-keto amides is a powerful tool for the formation of various chemical bonds, providing access to diverse chemical scaffolds. rsc.orgresearchgate.net

Carbon-Carbon Bond Formation: The formation of C-C bonds is fundamental to building molecular complexity. youtube.com In the context of α-keto amides, this can be achieved through several methods. The amide group can act as a directing group in C-H activation processes, facilitating the creation of C-C bonds. nih.gov For instance, the coupling of amides with ketones, using a strong base like LiHMDS, can yield 1,3-diketones through C-N and C-H bond cleavage, effectively forming a new C-C bond. organic-chemistry.org The Michael addition, where an enolate adds to an α,β-unsaturated carbonyl compound, is another classic C-C bond-forming reaction applicable to these systems. masterorganicchemistry.com

Carbon-Nitrogen Bond Formation: The amide group itself is a precursor to C-N bonds. nih.gov Aminocarbonylation reactions, often catalyzed by palladium, are a direct method for synthesizing amides and α-ketoamides, thereby forming C-N bonds. organic-chemistry.org Furthermore, tandem reactions involving C-H activation directed by an amide group can lead to the formation of both C-C and C-N bonds in a single sequence, often resulting in nitrogen-containing heterocycles. nih.gov

Carbon-Oxygen and Carbon-Heteroatom Bond Formation: The α-position of amides can be rendered electrophilic through an "umpolung" transformation, allowing for reactions with a wide range of heteroatom nucleophiles. acs.org This strategy enables the formation of C-O, C-S, and C-halogen bonds. For example, sodium alkoxides can serve as competent oxygen nucleophiles to attack the umpoled amide, forming an α-alkoxy amide. acs.org Similarly, α-ketoesters can be synthesized from acetophenones via oxidative esterification, demonstrating another route to C-O bond formation adjacent to a carbonyl. organic-chemistry.org

Carbon-Hydrogen Bond Formation: The reduction of one of the carbonyl groups in the α-keto amide moiety is a direct way to form a C-H bond and generate an α-hydroxy amide, a valuable structural motif.

Reactivity of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring of this compound provides additional sites for chemical transformation, distinct from the α-keto amide moiety. The α-carbons adjacent to the ketone are particularly reactive.

Alkylation and Michael Additions

Alkylation: The α-protons of the cyclohexanone ring are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an alkylation reaction. Research has demonstrated the functionalization of this compound itself, where treatment with lithium tetramethylpiperidide (LiTMP) generates the enolate for subsequent reactions. bham.ac.uk This approach allows for the introduction of alkyl or aryl groups at the C3 or C7 position of the core structure, which is a key strategy in the synthesis of complex natural products like gelsemine. bham.ac.uk A highly facile method for the chemoselective alkylation of α-oxo compounds, including cyclic α-keto amides, has been developed through the C(sp³)–H functionalization of 2-methyl quinolines under solvent- and catalyst-free conditions. researchgate.net

Michael Additions: The cyclohexanone ring can be modified to contain an α,β-unsaturated system, making it a "Michael acceptor." This system is susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles, including enolates, amines, and thiolates. masterorganicchemistry.com This reaction is a powerful method for forming C-C bonds at the β-position of the unsaturated system. For example, a three-component reaction involving an acetophenone, an aromatic aldehyde, and 3-oxo-N-phenylbutanamide proceeds via a Claisen-Schmidt condensation followed by a Michael addition to construct a (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide skeleton. nih.gov

| Reaction Type | Reagents/Conditions | Outcome |

| α-Alkylation | 1. LiTMP, -78 °C; 2. Electrophile (e.g., MeI) | Introduction of an alkyl group at the α-position of the cyclohexanone ring. bham.ac.uk |

| Michael Addition | Base (e.g., K₂CO₃), Nucleophile (e.g., enolate from 3-oxo-N-phenylbutanamide), Michael Acceptor (e.g., chalcone) | Formation of a new C-C bond at the β-position of an α,β-unsaturated cyclohexanone system. nih.gov |

Condensation and Cyclization Reactions

The carbonyl group of the cyclohexanone and the adjacent active methylene (B1212753) groups are key players in condensation and cyclization reactions.

Condensation Reactions: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones. nih.gov In a green chemistry approach, acetophenone, aromatic aldehydes, and 3-oxo-N-phenylbutanamide can be condensed in the presence of K₂CO₃ in a water/ethanol mixture to efficiently produce novel 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives. nih.gov This reaction demonstrates the ability of the cyclohexanone precursor system to participate in cascade reactions involving both condensation and subsequent Michael additions.

Cyclization Reactions: The reactive sites on the this compound scaffold can be exploited to construct new rings. For instance, condensation of 3-oxo-2-arylhydrazonopropanals with active methylene reagents can lead to pyridazinones or, through a 6π-electrocyclization pathway, tricyclic pyrido[3,2-c]cinnoline structures. nih.gov While not a direct reaction of the title compound, this illustrates the potential for intramolecular cyclization reactions involving the keto-amide framework. The strategic placement of functional groups can facilitate intramolecular cyclizations, leading to complex polycyclic systems, a strategy often employed in the total synthesis of alkaloids. bham.ac.uk

Selective Transformations and Rearrangements

The unique structural arrangement of this compound, featuring a ketone and an amide in a 1,3-relationship, makes it a candidate for various selective chemical transformations. These reactions can lead to the formation of novel carbocyclic and heterocyclic frameworks.

Decarbonylation, the removal of a carbonyl group, is a significant transformation in organic synthesis. In the context of β-keto amides like this compound, this process is not typically a direct thermal extrusion of carbon monoxide from the amide or ketone. Instead, it is more commonly associated with the decarboxylation (loss of carbon dioxide) of a related precursor, the β-keto acid. libretexts.orgmasterorganicchemistry.com

The synthesis of β-keto amides can itself involve a decarboxylation step. For instance, the condensation of dianions of malonic acid mono-amides with acid chlorides, followed by an acidic workup, leads to the formation of β-keto amides through decarboxylation. researchgate.netresearchgate.net This suggests that while direct decarbonylation of this compound might be challenging, its synthesis could be designed to proceed via a decarboxylative route.

Heating a β-keto acid, which could be formed from the hydrolysis of a corresponding β-keto ester, typically results in decarboxylation through a cyclic six-membered transition state. libretexts.orgaklectures.com This reaction is a powerful method for introducing a three-carbon unit in synthesis. libretexts.org

Table 1: Examples of Decarboxylation in the Synthesis of β-Keto Amides and Related Compounds

| Precursor Type | Reagents and Conditions | Product Type | Reference |

| Malonic acid mono-amide dianions | 1. Acid chloride condensation; 2. Acidic workup | β-Keto amide | researchgate.net |

| β-Keto acid | Heating | Ketone | libretexts.orgmasterorganicchemistry.com |

| Ethyl malonate and phenylacetone | Saponification and decarboxylation | 3-Methyl-1-naphthol | researchgate.net |

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. While specific cycloaddition reactions involving this compound are not extensively documented, the reactivity of the broader class of β-keto amides and their thio-analogs suggests potential pathways. For example, β-ketothioamides are known to be excellent substrates for various organic transformations, including cycloadditions, leading to diverse heterocyclic systems. chim.it

The enolate or enamine derivatives of this compound could potentially act as the 2π component in [2+2], [3+2], or [4+2] cycloaddition reactions. The enamine functionality, in particular, can participate in [3+2] cycloadditions with azides to form triazoles. This reactivity has been demonstrated for other β-oxo-amides.

Table 2: Representative Cycloaddition Reactions of Related Keto Amide Structures

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| β-Ketothioamide | Internal alkyne | Intramolecular N-cyclization | 1,3-Thiazolidin-4-one |

| β-Enamino amide | Not applicable (dimerization) | Tandem cross-Rauhut–Currier/cyclization | Densely functionalized 3,4-dihydropyran |

The structure of this compound is well-suited for intramolecular cyclization reactions, which can lead to the formation of fused or spirocyclic heterocyclic systems. The presence of nucleophilic (amide nitrogen, enolizable α-carbon) and electrophilic (ketone and amide carbonyls) centers within the same molecule facilitates such transformations.

A notable example of this type of reactivity in a related system is the intramolecular Friedel-Crafts type cyclization of β-oxo amides bearing an aromatic ring, which can be used to synthesize 2-quinolinones. researchgate.net In the case of this compound, the phenyl group attached to the amide nitrogen could potentially undergo electrophilic attack by an activated form of the keto-amide moiety, leading to a fused heterocyclic product, although this would depend on the reaction conditions and the activation of the relevant positions on the phenyl ring.

Furthermore, domino reactions involving β-enamino amides, which can be derived from β-keto amides, can lead to cyclized products like pyrrolin-4-ones as a competing pathway to the desired β-keto amides. nih.gov The cyclization of interlocked fumaramides to form β-lactams also highlights the potential for intramolecular reactions within amide-containing structures. nih.gov

Table 3: Examples of Intramolecular Cyclization Reactions in β-Keto Amide Systems

| Substrate | Reaction Conditions | Product Type | Reference |

| β-Oxo amide with aromatic ring | Ferrite catalyst | 2-Quinolinone | researchgate.net |

| N-protected γ-amino-β-keto amide | TFA, then NaOAc | Pyrrolin-4-one | nih.gov |

| Interlocked N-benzylfumaramide | CsOH in DMF | β-Lactam | nih.gov |

Derivatization and Structural Modifications of 2 Oxo N Phenylcyclohexanecarboxamide

Modification of the N-Phenyl Moiety

The N-phenyl group of 2-oxo-N-phenylcyclohexanecarboxamide is a prime target for modification to explore structure-activity relationships (SAR). Substituents on the aromatic ring can influence electronic properties, lipophilicity, and steric profile, which in turn can affect intermolecular interactions with biological targets.

Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on the aniline (B41778) precursor before its condensation with a 2-oxocyclohexanecarboxylic acid derivative. Alternatively, palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, on a halogenated N-phenyl moiety can introduce diverse aryl, heteroaryl, or alkyl groups.

In related quinoline-4-carboxamide systems, the synthesis of derivatives has been achieved through the coupling of a carboxylic acid with various substituted anilines. semanticscholar.org This approach allows for the introduction of a wide range of substituents on the N-phenyl ring, including those that can participate in further reactions or act as pharmacophores. semanticscholar.org For example, the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has involved coupling reactions with amines bearing moieties like 2-(2-furanyl)-1,3,4-oxadiazole and purine. semanticscholar.org

Table 1: Examples of N-Phenyl Moiety Modifications in Related Carboxamide Scaffolds

| Starting Material/Precursor | Reagents and Conditions | Resulting Moiety | Reference |

| 6-Iodoquinoline-4-carboxylic acid, 2-Amino-5-(2-furyl)-1,3,4-oxadiazole | HBTU, HOBt, DIPEA, DMF, rt | N-(5-(2-furyl)-1,3,4-oxadiazol-2-yl) | semanticscholar.org |

| 2-Phenylquinoline-4-carboxylic acid, Amine with pyrimidinamine moiety | HBTU, HOBt, DIPEA, DMF, rt | N-(substituted phenyl)pyrimidinamine | semanticscholar.org |

Functionalization of the Cyclohexanone (B45756) Ring

The cyclohexanone ring offers several positions for functionalization, primarily at the alpha-positions to the carbonyl group (C3 and C6) and the carbonyl group itself (C2). These modifications can introduce new functionalities, alter the ring conformation, and create new chiral centers.

The enolate chemistry of the cyclohexanone is a powerful tool for introducing substituents. Alkylation, acylation, and halogenation can be achieved at the C3 position by generating the corresponding enolate with a suitable base and reacting it with an electrophile. The regioselectivity of these reactions can often be controlled by the choice of base and reaction conditions.

Aromatization of the cyclohexanone ring is another synthetic strategy. A dehydrogenative reaction of cyclohexanones with primary amines, using an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), can lead to the formation of N-functionalized 2-aminophenols. nih.gov This one-shot assembly installs both an amino and a hydroxy group onto the newly formed phenyl ring. nih.gov

Furthermore, Michael addition reactions can be employed on related cyclohexenone systems to introduce substituents. For example, the synthesis of 2-oxo-4,6-diphenyl-cyclohex-3-enecarboxylic acid ethyl ester has been achieved through a Michael addition of ethyl acetoacetate (B1235776) to a chalcone, followed by cyclization. researchgate.net

Table 2: Potential Functionalization Reactions of the Cyclohexanone Ring

| Reaction Type | Reagents | Position of Functionalization | Potential Product | Reference (by analogy) |

| Dehydrogenative Aromatization | Primary amine, TEMPO | Entire Ring | N-functionalized 2-aminophenol (B121084) derivative | nih.gov |

| Alpha-Alkylation | Base (e.g., LDA), Alkyl halide | C3 | 3-Alkyl-2-oxo-N-phenylcyclohexanecarboxamide | General Organic Chemistry |

| Michael Addition (on cyclohexenone precursor) | Michael donor (e.g., malonate) | C4/C6 | Substituted this compound | researchgate.net |

Introduction of Chiral Centers and Enantioselective Transformations

The this compound scaffold can contain multiple stereocenters, leading to the possibility of various stereoisomers. The control of stereochemistry is crucial in medicinal chemistry, as different enantiomers or diastereomers can exhibit distinct biological activities.

Chiral centers can be introduced through several strategies. The use of chiral starting materials, such as enantiomerically pure cyclohexanone derivatives, is a straightforward approach. Asymmetric synthesis methodologies can also be employed. For instance, chiral N,N'-dioxide ligands, which can be synthesized from readily available amino acids and amines, have been shown to be effective in a variety of asymmetric reactions. rsc.org These ligands can coordinate with metal ions to create a chiral environment for catalysis. rsc.org

In the context of related cyclohexane (B81311) carboxamides, methods have been developed to control the stereochemistry using amino acid backbones. google.com The synthesis can be built off an (S)- or (R)-amino acid to produce the desired diastereomer of the final product. google.com Although this specific example pertains to amino acid substituted derivatives, the principle of using a chiral pool starting material to direct stereochemistry is broadly applicable.

The Overman rearrangement of enantioenriched cyclic allylic alcohols is another method that has been used to produce chiral tertiary allylic amines, demonstrating a pathway for introducing chirality through rearrangement reactions. researchgate.net

Conjugation Strategies for Molecular Hybridization

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. The this compound scaffold can be conjugated to other bioactive molecules through its various functional handles.

The amide nitrogen or the phenyl ring are convenient points for conjugation. For instance, if a suitable functional group (e.g., an amino or carboxyl group) is introduced on the N-phenyl ring, it can be used to form a covalent bond with another molecule. Similarly, functionalization of the cyclohexanone ring can provide a linker for conjugation.

The concept of molecular hybridization has been explored in the design of N-phenyl-4-oxo-butanamide derivatives. niscpr.res.in In the synthesis of 2-phenylquinoline-4-carboxamide derivatives, various heterocyclic moieties with known biological activities, such as 1,3,4-oxadiazole (B1194373) and pyrimidinamine, have been attached to the core structure. semanticscholar.org This was achieved through standard coupling reactions, highlighting a common strategy for molecular hybridization. semanticscholar.org

Table 3: Potential Conjugation Strategies

| Conjugation Site | Functional Group for Linking | Example of Conjugated Moiety | Potential Reaction Type | Reference (by analogy) |

| N-Phenyl Ring | Amine, Carboxylic Acid | Heterocycle (e.g., 1,3,4-oxadiazole) | Amide or Ester Bond Formation | semanticscholar.org |

| Cyclohexanone Ring (C3) | Alkyl halide | Bioactive molecule with a nucleophilic group | Nucleophilic Substitution | General Organic Chemistry |

| N-Phenyl Ring | Boronic acid/ester | Aryl or heteroaryl group | Suzuki Coupling | semanticscholar.org |

Applications of 2 Oxo N Phenylcyclohexanecarboxamide As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of 2-Oxo-N-phenylcyclohexanecarboxamide makes it a powerful tool for the assembly of complex molecular architectures. The presence of both a ketone and an amide functional group within a cyclic framework allows for a variety of chemical transformations. The active methylene (B1212753) group positioned between the two carbonyl functionalities is particularly noteworthy, as it can be readily deprotonated to form an enolate, a potent nucleophile for carbon-carbon bond formation.

This reactivity enables its participation in a range of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity from simple starting materials. arkat-usa.orgresearchgate.net Such strategies are highly desirable in modern organic synthesis as they often lead to increased efficiency and atom economy. The strategic placement of functional groups in this compound allows it to be a key component in the convergent synthesis of elaborate structures.

Precursor for Dicarbonyl Compounds (e.g., 1,4- and 1,5-Ketoaldehyde Derivatives)

One of the significant applications of β-keto amides like this compound is their use as precursors to dicarbonyl compounds, particularly 1,4- and 1,5-dicarbonyl systems. The synthesis of 1,4-dicarbonyl compounds can be challenging due to the inherent polarity mismatch of potential starting materials. researchgate.net However, the unique reactivity of β-dicarbonyl compounds provides a viable synthetic route.

Methodologies such as the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated carbonyl compound, can be adapted to precursors derived from this compound. nih.gov Furthermore, oxidative cleavage of derivatives of this compound, for instance, through the formation and subsequent ring-opening of cyclobutane-1,2-diols, can yield 1,4-ketoaldehydes and 1,4-diketones. rsc.org The general strategy often involves the initial alkylation or acylation at the α-position of the β-keto amide, followed by a ring-cleavage reaction to unveil the dicarbonyl functionality.

| Starting Material Class | Reagent/Condition | Product Type | Reference |

| β-Keto Amide Derivative | Aldehyde, Catalyst | 1,4-Diketone | nih.gov |

| Cyclobutane-1,2-diol (from β-Keto Amide) | Mo-catalyst, DMSO | 1,4-Ketoaldehyde/Diketone | rsc.org |

| Vinyl Sulfoxide (B87167) & Ynamide | Acidic conditions | 1,4-Dicarbonyl Compound | nih.gov |

Intermediate in Heterocycle Synthesis

The structural framework of this compound is ideally suited for the construction of various heterocyclic systems. The presence of nitrogen and two carbonyl groups allows for cyclization reactions with a variety of reagents to form five- and six-membered rings, as well as more complex fused systems.

For instance, condensation reactions with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reactions with other binucleophiles can yield pyrimidines, pyridines, and other nitrogen-containing heterocycles. researchgate.net The reactivity of the β-dicarbonyl moiety can be harnessed in cascade reactions, enabling the one-pot synthesis of complex polycyclic heterocyclic scaffolds. arkat-usa.orgresearchgate.net These heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and biologically active natural products. nih.gov

Examples of Heterocycles Synthesized from β-Keto Amide Precursors:

| Precursor | Reagent | Resulting Heterocycle |

| β-Keto Amide | Hydrazine | Pyrazole |

| β-Keto Thioamide | α,β-Unsaturated Aldehyde | Thiophene |

| β-Keto Amide | Binucleophiles | Pyrimidine, Pyridine |

Utility in the Construction of Natural Product Cores

The synthesis of natural products often requires the efficient construction of complex carbocyclic and heterocyclic frameworks. This compound and its derivatives can serve as key intermediates in the total synthesis of natural products. anr.fr The ability to introduce stereocenters and functional groups in a controlled manner makes it a valuable synthon.

For example, the core structure of certain alkaloids and polyketide natural products can be assembled using strategies that employ β-keto amides as starting materials. nih.gov The functional group handles present in this compound allow for its incorporation into larger molecular frameworks through various coupling and cyclization reactions, ultimately leading to the target natural product. nih.gov

Emerging Applications in Chemical Intermediates

Beyond its role in the synthesis of specific target molecules, this compound is finding increasing use as a versatile chemical intermediate for the preparation of a wide range of other valuable compounds. The modification of its core structure can lead to a diverse library of derivatives with potential applications in various fields of chemistry.

The reactivity of the β-keto amide functionality allows for a multitude of transformations, including but not limited to, alkylations, acylations, and condensations. These reactions can be used to introduce a variety of substituents, leading to a broad spectrum of chemical intermediates with tailored properties. The development of novel cascade reactions and catalytic systems continues to expand the synthetic utility of this versatile building block. researchgate.net

Advanced Spectroscopic Characterization Techniques for 2 Oxo N Phenylcyclohexanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For 2-Oxo-N-phenylcyclohexanecarboxamide, the ¹H NMR spectrum would display distinct signals for the protons on the cyclohexanone (B45756) ring, the amide N-H proton, and the protons of the phenyl group. The cyclohexanone ring protons would typically appear as complex multiplets in the aliphatic region, while the aromatic protons of the phenyl group would resonate in the downfield region. The amide proton often appears as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

Interactive Table: Representative ¹H NMR Data for Amide Compounds This table illustrates the typical regions where protons of this compound would be expected to resonate. Specific values can vary based on solvent and experimental conditions.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Cyclohexane (B81311) Ring Protons (CH₂) | 1.5 - 2.8 | Multiplets (m) |

| Cyclohexane Ring Proton (CH) | 3.0 - 3.5 | Multiplet (m) |

| Phenyl Ring Protons (Ar-H) | 7.0 - 7.6 | Multiplets (m) |

| Amide Proton (N-H) | 7.5 - 9.5 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and indicates their chemical environment. In the ¹³C NMR spectrum of this compound, distinct signals would correspond to the carbonyl carbons of the ketone and amide groups, the carbons of the phenyl ring, and the aliphatic carbons of the cyclohexane ring. The ketone carbonyl carbon is typically observed significantly downfield, often above 200 ppm, while the amide carbonyl carbon appears in the range of 160-170 ppm.

Interactive Table: Representative ¹³C NMR Data for this compound This table shows expected chemical shifts for the carbon framework. The absence of a ketone peak around 203 ppm in related studies can indicate a reaction at that site. bham.ac.uk

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Cyclohexane Ring Carbons (CH₂) | 20 - 45 |

| Cyclohexane Ring Carbon (CH) | 50 - 60 |

| Phenyl Ring Carbons (Ar-CH) | 120 - 130 |

| Phenyl Ring Carbon (Ar-C, substituted) | 135 - 140 |

| Amide Carbonyl (N-C=O) | 165 - 175 |

| Ketone Carbonyl (C=O) | > 200 |

While 1D NMR provides fundamental structural data, advanced techniques are required to study the three-dimensional structure and dynamic processes.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY reveals which protons are coupled to each other, helping to trace the proton network through the cyclohexane ring. HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, providing crucial data on the molecule's preferred conformation, such as the relative orientation of the phenyl group and the cyclohexane ring.

Variable Temperature (VT) NMR: This technique is invaluable for studying dynamic processes. For this compound, VT-NMR could be used to investigate the kinetics of cyclohexane ring inversion or to study restricted rotation around the amide C-N bond, which often exhibits double bond character. Changes in the NMR spectrum as a function of temperature can provide thermodynamic parameters for these processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is exceptionally well-suited for identifying the functional groups present in a molecule. These methods measure the vibrational energies of molecular bonds.

IR and Raman spectroscopy provide a characteristic "fingerprint" for a molecule. wikipedia.org For this compound, the most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl groups.

Ketone C=O Stretch: The carbonyl group of the cyclohexanone ring is expected to show a strong absorption band in the IR spectrum.

Amide C=O Stretch (Amide I band): The amide carbonyl group also produces a strong, characteristic absorption.

Amide N-H Bending (Amide II band): The bending vibration of the N-H bond, coupled with C-N stretching, gives rise to the Amide II band, which is also a key diagnostic feature.

In a reported synthesis, the IR spectrum of this compound showed characteristic absorption bands at 1713 cm⁻¹ for the ketone carbonyl (-C=O) and 1655 cm⁻¹ for the amide carbonyl (-N-C=O). nii.ac.jp Raman spectroscopy offers complementary information, as symmetric vibrations and non-polar bonds often produce stronger signals in Raman spectra than in IR. wikipedia.org

Interactive Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Reported IR Frequency (cm⁻¹) nii.ac.jp | Technique |

| Ketone | C=O Stretch | 1713 | Infrared (IR) |

| Amide | C=O Stretch (Amide I) | 1655 | Infrared (IR) |

| Amide | N-H Bend / C-N Stretch (Amide II) | ~1550 | Infrared (IR) |

| Phenyl Ring | C=C Stretch | ~1600, ~1450 | IR & Raman |

| Amide | N-H Stretch | ~3300 | Infrared (IR) |

Modern advancements in vibrational spectroscopy enhance its analytical power, enabling studies with greater sensitivity and spatial resolution. numberanalytics.com

Advanced FTIR Applications: Fourier Transform Infrared (FTIR) spectroscopy is a versatile tool used for the identification of chemical compounds and functional groups. richmondscientific.comijsdr.org Its applications span quality control, reaction monitoring, and materials science. richmondscientific.comaelabgroup.commt.com In-situ FTIR can be used to track the progress of reactions involving this compound in real-time. mt.com The technique is valuable in pharmaceutical and chemical industries for ensuring the integrity of raw materials and final products. richmondscientific.comaelabgroup.com

Advanced Raman Applications: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can dramatically amplify the Raman signal. numberanalytics.comnumberanalytics.com SERS achieves this by adsorbing molecules onto nanostructured metal surfaces, while TERS combines SERS with scanning probe microscopy for high-resolution chemical imaging. numberanalytics.comnumberanalytics.com These methods could be employed to study trace amounts of this compound on surfaces, such as in catalytic systems or as part of a larger material, providing molecular-level insight that is otherwise difficult to obtain. rsc.orgyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₃H₁₅NO₂. bham.ac.ukThe theoretical exact mass can be calculated based on the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally determined mass from an HRMS instrument is then compared to this theoretical value to confirm the formula. Any deviation is measured in parts-per-million (ppm) and must fall within a narrow tolerance for the assignment to be considered valid.

The expected HRMS data provides a powerful confirmation of the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.26 g/mol |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a powerful combination that provides accurate mass measurements with high sensitivity. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process. Consequently, the resulting mass spectrum is typically dominated by the intact molecular ion, with very little in-source fragmentation.

For this compound, analysis by ESI-TOF in positive ion mode would be expected to yield a prominent peak corresponding to the protonated molecule, [M+H]⁺. The TOF analyzer then separates these ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube. Because TOF analyzers have high mass accuracy and resolution, this technique would confirm the molecular weight with high precision.

Expected Ion: [C₁₃H₁₅NO₂ + H]⁺

Expected m/z: 218.1176

While ESI itself is soft, fragmentation can be intentionally induced in a tandem mass spectrometry (MS/MS) experiment. In this setup, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. Analyzing the masses of these fragments provides detailed information about the molecule's structure, such as the loss of the phenylamino (B1219803) group or cleavages within the cyclohexanone ring, further confirming the compound's identity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique would provide definitive proof of the molecular structure, conformation, and intermolecular interactions of this compound. As of the time of this writing, a solved crystal structure for this compound is not publicly available. However, the anticipated findings from such an analysis are described below.

A successful crystallographic analysis would yield a complete set of atomic coordinates in the crystal lattice. From these coordinates, precise measurements of all bond lengths, bond angles, and torsion angles can be calculated, providing an exact geometric description of the molecule. This data would confirm the presence of the cyclohexanone ring, the amide linkage, and the phenyl group, and reveal the precise geometry of the keto-amide functionality.

Table 2: Anticipated Data from X-ray Crystallography of this compound

| Geometric Parameter | Description |

|---|---|

| Bond Lengths (Å) | |

| C=O (ketone) | The length of the carbonyl double bond on the cyclohexane ring. |

| C=O (amide) | The length of the carbonyl double bond in the amide group. |

| C-N (amide) | The length of the carbon-nitrogen bond in the amide group. |

| N-C (phenyl) | The length of the bond connecting the amide nitrogen to the phenyl ring. |

| C-C (cyclohexane) | The lengths of the various carbon-carbon single bonds within the ring. |

| Bond Angles (º) | |

| O=C-N (amide) | The angle within the amide functional group. |

| C-N-C | The angle around the amide nitrogen atom. |

| C-C-C (cyclohexane) | The internal angles of the cyclohexane ring, indicating its conformation. |

| Torsion Angles (º) | |

| O=C-N-C | The angle describing the planarity of the amide bond and its orientation relative to the phenyl ring. |

The crystallographic data would provide an unambiguous snapshot of the molecule's preferred conformation in the solid state. Key conformational features to be determined would include:

Cyclohexane Ring Conformation: The analysis would confirm the conformation of the six-membered ring. Based on studies of similar cyclohexane derivatives, it is expected to adopt a stable chair conformation.

Substituent Positions: It would show the precise orientation of the N-phenylcarboxamide group and the ketone oxygen, determining whether they are in axial or equatorial positions relative to the cyclohexane ring.

Amide and Phenyl Group Orientation: The torsion angles would reveal the rotational position of the phenyl group relative to the plane of the amide bond. This orientation is influenced by steric hindrance and electronic effects.

The molecule exists as a racemic mixture of enantiomers due to the chiral center at C1 of the cyclohexane ring. Crystallization would occur either as a racemic compound (with both enantiomers in the unit cell) or resolve spontaneously, and the crystallographic analysis would determine this. Furthermore, the possibility of keto-enol tautomerism, while less likely for the amide in the solid state, would be definitively settled by locating the positions of all hydrogen atoms.

The structure of this compound contains functional groups capable of forming strong intermolecular interactions. The amide group provides a hydrogen bond donor (N-H), while the two carbonyl oxygen atoms (one from the ketone, one from the amide) act as hydrogen bond acceptors.

X-ray crystallography would map the complete network of these interactions in the crystal lattice. It is highly probable that the dominant interaction would be an intermolecular hydrogen bond of the type N-H···O=C. The analysis would reveal:

Hydrogen Bond Geometry: The precise length and angle of the N-H···O hydrogen bonds, indicating their strength.

Supramolecular Motifs: Whether these hydrogen bonds link the molecules into specific patterns, such as one-dimensional chains or centrosymmetric dimers.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is a characteristic property of a given molecule, influenced by its electronic structure.

For this compound, one would expect to observe absorption bands corresponding to the electronic transitions within its constituent chromophores: the phenyl ring, the amide group, and the oxo (keto) group. The interaction between these groups would influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

Detailed Research Findings: Specific UV-Vis spectral data for this compound, such as the exact λmax values and molar absorptivity in various solvents, are not reported in the readily accessible scientific literature. Hypothetically, the spectrum would feature π → π* transitions associated with the aromatic phenyl ring and the C=O and C=N bonds of the amide, as well as n → π* transitions originating from the non-bonding electrons on the oxygen and nitrogen atoms.

Data Table (Hypothetical): As no experimental data was found, a hypothetical data table cannot be populated.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting spectrum provides information about the structure and environment of the radical.

The formation of radical intermediates from this compound could potentially occur through various mechanisms, such as homolytic bond cleavage induced by heat or light, or through redox reactions. ESR spectroscopy would be the definitive method to identify and study these transient species.

Detailed Research Findings: There are no specific studies found in the public domain that report the generation or detection of radical intermediates from this compound using ESR spectroscopy. Research in this area would involve subjecting the compound to conditions that could generate radicals and analyzing the resulting species. The hyperfine coupling constants and g-factor obtained from an ESR spectrum would allow for the elucidation of the radical's structure.

Data Table (Hypothetical): As no experimental data was found, a hypothetical data table cannot be populated.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition patterns. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting point, glass transition temperature, and enthalpy of transitions.

For this compound, TGA would reveal the temperatures at which the compound begins to decompose and the kinetics of its thermal degradation. DSC would provide its melting point and associated enthalpy of fusion, as well as any other phase transitions.

Detailed Research Findings: Specific TGA and DSC data for this compound are not available in the surveyed scientific literature. Such an analysis would be crucial for understanding the compound's thermal stability and purity. The TGA curve would indicate the temperature range of its stability before significant mass loss occurs, and the DSC thermogram would show a characteristic endothermic peak at its melting point.

Data Table (Hypothetical): As no experimental data was found, a hypothetical data table cannot be populated.

Computational Chemistry and Theoretical Studies on 2 Oxo N Phenylcyclohexanecarboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Geometry Optimization and Conformational Analysis

Specific studies on the geometry optimization and conformational analysis of 2-Oxo-N-phenylcyclohexanecarboxamide are not found in the reviewed literature. Such an analysis would typically involve computational methods to determine the most stable three-dimensional structure of the molecule, considering the various possible arrangements of its atoms and functional groups.

Electronic Properties and Frontier Molecular Orbitals

There is no specific information available regarding the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. These properties are crucial for understanding the molecule's reactivity and electronic behavior.

Prediction of Spectroscopic Parameters

Published research containing predicted spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound, derived from computational methods, could not be located.

Molecular Modeling and Simulation of Reaction Pathways

Specific molecular modeling and simulation studies detailing the reaction pathways of this compound are not present in the available scientific literature. This type of research would provide insights into the potential chemical transformations the molecule could undergo.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical investigations into the reaction mechanisms involving this compound have not been reported in the searched scientific literature. These studies would offer a detailed understanding of the step-by-step processes of its chemical reactions. The synthesis of this compound has been mentioned in the context of the total synthesis of Gelsemine, but no mechanistic studies were provided. bham.ac.uk

Future Research Directions and Emerging Opportunities for 2 Oxo N Phenylcyclohexanecarboxamide

The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionality. Within this context, 2-Oxo-N-phenylcyclohexanecarboxamide, a molecule featuring the versatile β-keto amide scaffold, represents a platform ripe for exploration. Its inherent structural motifs—a cyclic ketone, an activated methylene (B1212753) group, and an N-phenyl amide—offer a confluence of reactive sites. Future research into this compound and its derivatives is poised to unlock new synthetic methodologies, catalytic processes, and functional molecules. This article outlines the key emerging opportunities and future research directions centered exclusively on this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-N-phenylcyclohexanecarboxamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, phenylglyoxylic acid can react with aniline derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in methylene chloride. Reaction optimization includes controlling stoichiometry (e.g., 2.67 mmol phenylglyoxylic acid, 2.38 mmol cyclohexylamine), maintaining anhydrous conditions, and using column chromatography (30% ethyl acetate in hexane) for purification . Yield improvements (e.g., 69%) are achieved by refining reaction time (10 hours) and temperature (room temperature) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- X-ray diffraction resolves crystal packing and hydrogen-bonding patterns (e.g., N—H⋯O interactions forming 1D chains) .

- IR and NMR (¹H, ¹³C) confirm functional groups and substituent arrangements. For instance, cyclohexane chair conformations and carbonyl torsion angles (−129.9°) are validated .

Q. How does the cyclohexane ring conformation influence physicochemical properties?

- Methodology : The chair conformation of the cyclohexane ring (observed via X-ray crystallography) affects molecular packing and solubility. Computational tools like density functional theory (DFT) can model steric effects and predict solubility parameters .

Advanced Research Questions

Q. What strategies address contradictions between experimental and computational structural data?

- Methodology : Discrepancies in hydrogen-bonding patterns or torsion angles are resolved by:

- Cross-validating X-ray data with DFT-optimized geometries.

- Adjusting computational parameters (e.g., basis sets, solvation models) to match experimental conditions (e.g., crystal lattice constraints) .

- Revisiting reaction conditions to isolate polymorphic forms that may explain deviations .

Q. How can substituents on the phenyl ring modulate biological activity or reactivity?

- Methodology : Introducing electron-withdrawing groups (e.g., –Cl, –F) or electron-donating groups (e.g., –OCH₃) alters electronic density:

- Synthetic approach : Use substituted anilines in condensation reactions. Monitor reactivity via HPLC to assess intermediate stability .

- Pharmacological assays : Test derivatives for receptor binding (e.g., cyclooxygenase inhibition) or metabolic stability in vitro .

Q. What computational tools predict intermolecular interactions and stability in solid-state structures?

- Methodology :

- Molecular dynamics simulations model hydrogen-bond networks and thermal stability.

- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C—H⋯O interactions) from crystallographic data .

- Docking studies assess potential binding to biological targets (e.g., enzymes) using software like AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.